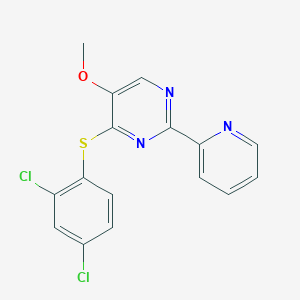
4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine, also known as 4-DPP, is a novel synthetic compound with potential therapeutic applications in medicine and biology. 4-DPP is a member of the pyrimidine family, which is known to possess a variety of biological activities. In recent years, 4-DPP has been extensively studied due to its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
The pyranopyrimidine core, closely related to the compound , plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent advancements in the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives have been achieved through diversified hybrid catalysts. These include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. Such synthetic pathways are vital for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Quinazolines and pyrimidines, including compounds similar to 4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine, have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds have been used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and for fabricating materials with nonlinear optical properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anti-Inflammatory and Anticancer Activities
Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. Recent research developments have highlighted the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These studies have shown that a large number of pyrimidines display potent anti-inflammatory effects, contributing valuable insights for the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Similarly, pyrimidine-based scaffolds have demonstrated significant anticancer potential, acting through various mechanisms and indicating their ability to interact with diverse enzymes, targets, and receptors (Kaur et al., 2014).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities due to their structural resemblance with the nucleotide base pair of dna and rna .
Mode of Action
It’s known that pyrimidine derivatives can interact with dna and rna due to their structural similarity, which can influence various biological processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Pharmacokinetics
For instance, the boiling point, melting point, and molecular weight can influence the compound’s bioavailability .
Result of Action
Pyrimidine derivatives have been reported to exhibit anticancer activity, suggesting that they may induce apoptosis or inhibit cell proliferation .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chemical compounds .
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-22-13-9-20-15(12-4-2-3-7-19-12)21-16(13)23-14-6-5-10(17)8-11(14)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCZYZYRESXNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

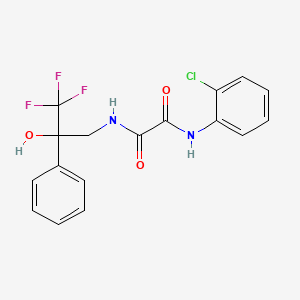

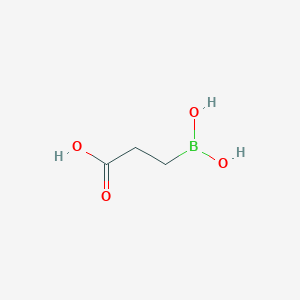
![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)

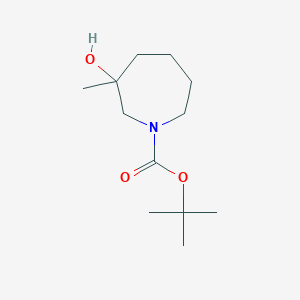

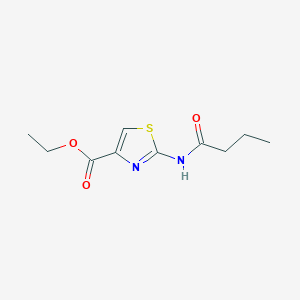
![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)
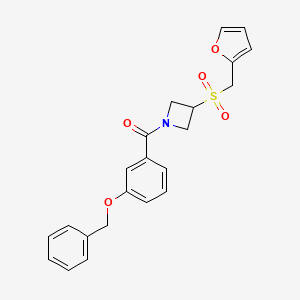
![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)
![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)
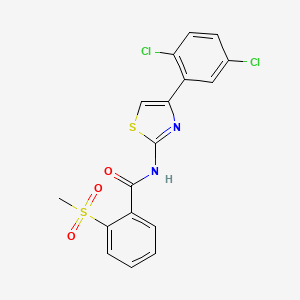
![N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2925828.png)